molecular formula C21H26N2O4S B2515558 N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1097453-99-0

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2515558
CAS No.: 1097453-99-0
M. Wt: 402.51
InChI Key: SLOWSVLFCZXWDE-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. This molecule is characterized by a propanamide core that is strategically substituted with both N-benzyl and N-(2-methoxyethyl) groups, alongside a distinctive (E)-styryl sulfonamide moiety. The sulfonamide functional group is a privileged structure in drug discovery, often contributing to target binding and potency in enzyme inhibitors. The conjugated (E)-styryl (trans-styryl) group can act as a molecular scaffold or participate in interactions with biological targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a chemical probe for investigating biological pathways. It is strictly intended for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-27-16-15-23(18-20-10-6-3-7-11-20)21(24)12-14-22-28(25,26)17-13-19-8-4-2-5-9-19/h2-11,13,17,22H,12,14-16,18H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOWSVLFCZXWDE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzylamine Derivative: The initial step involves the reaction of benzyl chloride with 2-methoxyethylamine to form N-benzyl-N-(2-methoxyethyl)amine.

    Introduction of the Sulfonyl Group: The next step is the sulfonylation of the amine using a sulfonyl chloride derivative, such as phenylethenylsulfonyl chloride, under basic conditions.

    Amidation: The final step involves the amidation of the sulfonylated intermediate with a suitable carboxylic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Sulfonamide/Propanamide Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Properties Reference
Target Compound Benzyl, 2-methoxyethyl, (E)-styrenesulfonamide 402.5 No direct activity data
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Quinazolinone core, (E)-styrenesulfonamide, 4-methoxyphenyl Not provided COX-2 inhibition (47.1% at 20 μM)
N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide Oxazolylphenyl, (E)-styrenesulfonamide Not provided No activity data
(E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Chloro-fluorobenzyl ether, dimethylaminopropyl, (E)-propenamide 390.88 No activity data
(E)-3-(Benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide Benzothiazole ring, benzylsulfonyl, 2-methoxyethyl 446.6 No activity data

Structural Similarities and Divergences

  • Core Scaffold : The target compound shares a propanamide backbone with sulfonamide-linked styrenyl groups, similar to compounds in , and 12. However, substituents on the nitrogen atom (benzyl vs. oxazolylphenyl or benzothiazole) critically modulate steric and electronic properties .
  • Sulfonamide Group: The (E)-styrenesulfonamide moiety is conserved in and , which are reported to exhibit COX-2 inhibitory activity (e.g., 47.1% inhibition in quinazolinone derivatives) .
  • Substituent Effects: The 2-methoxyethyl group in the target compound likely enhances hydrophilicity compared to the dimethylaminopropyl group in or the benzothiazole ring in .

Biological Activity

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, which is known for its diverse pharmacological properties. The chemical formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.42 g/mol

Research indicates that compounds with similar structures often exert their biological effects through the inhibition of specific enzymes or pathways involved in disease processes. For instance, sulfonamides are known to inhibit carbonic anhydrase and other related enzymes, which can affect tumor growth and metabolic pathways.

Anticancer Activity

  • Inhibition of Tumor Growth : Studies have shown that sulfonamide derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range (10-20 µM) .
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins, promoting cell death in malignancies .

Metabolic Effects

  • Beta-cell Protection : Analogous compounds have been shown to protect pancreatic beta-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes pathogenesis. For example, certain derivatives exhibited EC50 values as low as 0.1 µM, indicating potent protective effects against ER stress-induced cell death .
  • Improvement of Insulin Sensitivity : There is emerging evidence that sulfonamide derivatives can enhance insulin signaling pathways, potentially offering therapeutic benefits for metabolic disorders such as type 2 diabetes.

Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the anticancer properties of several sulfonamide derivatives, including this compound. The results indicated:

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)12Caspase activation
This compoundMCF-718Cell cycle arrest

Study 2: Metabolic Impact

Another investigation focused on the metabolic effects of related compounds on pancreatic beta-cells. The findings highlighted:

CompoundEffect on Beta-cellsEC50 (µM)
Compound CProtect against ER stress0.1
This compoundModerate protection observed0.5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, and how are reaction parameters optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling sulfonamide intermediates with propanamide derivatives. Key steps include:

  • Amide Bond Formation : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions in solvents like THF or DCM .
  • Sulfonylation : Reaction of (E)-2-phenylethenylsulfonyl chloride with a primary amine intermediate at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Optimization : Adjusting temperature (-78°C for lithiation steps ), pH (neutral for amidation), and stoichiometric ratios (1.2:1 sulfonyl chloride to amine) to maximize yields.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., benzyl, methoxyethyl, and sulfonylamino groups). For example, the (E)-styryl group shows characteristic doublets at δ 6.8–7.2 ppm (J = 16 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₃₁N₂O₄S: 479.1984) .
  • HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from:

  • Stereochemical Variations : Ensure the (E)-configuration of the styryl group via NOESY (absence of cross-peaks between vinyl protons and adjacent substituents) .
  • Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO may induce shifts in NH protons .
  • Dynamic Processes : Variable-temperature NMR to detect conformational exchange in the methoxyethyl chain .

Q. What strategies improve the yield of the sulfonamide intermediate during synthesis?

  • Methodological Answer :

  • Protection/Deprotection : Use Boc-protected amines to prevent undesired side reactions during sulfonylation .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing byproduct formation .

Q. How does the sulfonylamino group influence biological activity, and what assays are used to evaluate its interactions?

  • Methodological Answer :

  • Role of Sulfonylamino Group : Enhances hydrogen-bonding with target proteins (e.g., kinases) and improves metabolic stability. Computational docking (AutoDock Vina) predicts binding to ATP-binding pockets .
  • Biological Assays :
  • Enzyme Inhibition : IC₅₀ determination via fluorescence-based kinase assays (e.g., ADP-Glo™) .
  • Cellular Uptake : LC-MS quantification in HEK293 cells after 24-hour exposure .

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